molecular formula C20H24N6O B10985996 N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10985996
M. Wt: 364.4 g/mol
InChI Key: LVHWGUFCIZAKLE-UHFFFAOYSA-N
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Description

N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a piperidine ring. The isopropyl group at position 3 of the triazolo ring and the N-phenyl carboxamide substituent on the piperidine are critical structural motifs.

Synthetic routes for similar compounds often involve visible light/silane-mediated alkyl radical coupling, as seen in the preparation of triazolopyridazine-pyrrolidine hybrids . However, the exact synthesis protocol for this compound remains unspecified in the provided evidence.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

N-phenyl-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H24N6O/c1-14(2)19-23-22-17-8-9-18(24-26(17)19)25-12-10-15(11-13-25)20(27)21-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,21,27)

InChI Key

LVHWGUFCIZAKLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

    Reaction: The synthesis typically involves reacting an appropriate precursor (such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) with the corresponding piperidine derivative.

    Conditions: Refluxing ethanol, often in the presence of a catalytic amount of piperidine, facilitates the reaction.

    Yield: The yield may vary, but optimization is crucial for industrial production

Chemical Reactions Analysis

    Reactivity: N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Specific reagents depend on the desired transformation. For example, oxidative conditions might involve peroxides or metal catalysts.

    Major Products: These reactions yield diverse products, each with unique properties

Scientific Research Applications

This compound finds applications across disciplines:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Triazolo Ring Substituents
  • Target Compound : 3-isopropyl group.
  • STK719914 (Compound 24): 3-isopropyl, but with a piperidine-4-carboxylic acid group instead of carboxamide.
  • C1632 (Lin28 inhibitor) : 3-methyl group. The smaller methyl substituent may reduce steric hindrance, favoring Lin28 binding over BRD4 .
  • 3ab () : 3-trifluoromethyl group. The electron-withdrawing CF₃ group enhances metabolic stability but may alter target selectivity .
Piperidine Substituents
  • Target Compound : N-phenyl carboxamide. The aromatic phenyl group enables π-π stacking interactions in hydrophobic binding pockets.
  • 7a (CatSper Blocker): N-(2-(diethylamino)ethyl) carboxamide. The basic diethylamino group improves solubility but may introduce off-target effects due to cationic interactions .
  • N-(4-Chlorobenzyl) analog (): 4-chlorobenzyl group.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s isopropyl and phenyl groups increase logP compared to C1632 (3-methyl) but decrease it relative to the 4-chlorobenzyl analog .
  • Solubility : The carboxamide group improves aqueous solubility over carboxylic acid derivatives (e.g., STK719914) .

Biological Activity

N-phenyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines. Its unique molecular structure includes a piperidine ring and a triazolopyridazine moiety, contributing to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6OC_{20}H_{24}N_{6}O with a molecular weight of approximately 364.4 g/mol. Its structure features multiple functional groups that enhance its chemical reactivity and biological activity.

PropertyValue
Molecular Formula C20H24N6OC_{20}H_{24}N_{6}O
Molecular Weight 364.4 g/mol
IUPAC Name This compound

This compound has been shown to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several kinases involved in cancer progression and inflammatory responses.
  • Binding Affinity : Structural studies indicate that it binds effectively to bromodomains and other protein targets, modulating pathways critical for disease processes .

Biological Activity

Research has demonstrated significant biological activities associated with this compound:

Anticancer Activity

N-phenyl derivatives have shown promising results in inhibiting cancer cell proliferation across various tumor cell lines:

Cell LineIC50 (μM)Reference
Lung Cancer1.48
Breast Cancer0.33
Prostate Cancer0.56

In particular, studies have highlighted its effectiveness against the prostate cancer cell line PC-3, suggesting potential for development as an anticancer agent.

Anti-inflammatory Effects

The compound's ability to inhibit specific inflammatory pathways has been noted in several studies. For instance, it may modulate the activity of cytokines involved in inflammatory responses .

Case Studies and Research Findings

Several case studies have evaluated the biological effects of N-phenyl derivatives:

  • Study on VEGFR Inhibition : Research indicated that certain derivatives exhibited potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
    • Findings : Compounds showed IC50 values ranging from 0.39 to 0.54 μM against VEGFR-2.
  • Antiproliferative Assays : A series of antiproliferative assays conducted on various cancer cell lines revealed that compounds derived from this scaffold possess high selectivity and potency compared to standard chemotherapeutics like doxorubicin .

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